Compound Description: This compound serves as a precursor in the synthesis of erythrinane derivatives. Upon treatment with toluene-p-sulphonic acid, it undergoes double cyclization to form the erythrinane skeleton.
Compound Description: This compound is a hydrated salt containing the [2-(3,4-dimethoxyphenyl)ethyl] moiety twice in its cationic structure. The crystal structure reveals extensive hydrogen bonding involving the amine groups, water molecules, and the carbonyl group.
Compound Description: This compound, denoted as "1" in the paper, exhibits calcium antagonistic activity. It was synthesized as an analog of the antiarrhythmic and antihypertensive agent KT-362.
Compound Description: This compound was synthesized from hexanedioic acid monomethyl ester using a multistep process involving chlorination, condensation, and hydrolysis reactions.
Compound Description: This compound is a synthetic intermediate in the development of isoquinoline fluorine analogues. Notably, it exists as a racemic mixture of enantiomers in its crystalline form.
Compound Description: This compound was investigated in a Bischler-Napieralski cyclization reaction. Unexpected dealkylation was observed during the reaction, highlighting the influence of electronic effects on this cyclization process.
Compound Description: This refers to a class of heterocyclic compounds with the general structure aryl-heteroaryl-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy}methane. These derivatives were synthesized and investigated for their potential applications as pharmaceuticals.
Compound Description: KC11346 is a compound studied for its pharmacological properties. The study focused on developing a method for determining the concentrations of KC11346 and its metabolites, KC12795 and KC12816, in dog plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.
Compound Description: This compound is a sulfonamide derivative characterized by X-ray crystallography. The structure reveals a near-perpendicular orientation between the phenyl and dimethoxyphenyl rings, stabilized by intermolecular C—H⋯O interactions and C—H⋯π interactions.
Compound Description: This compound, characterized by X-ray crystallography, exhibits a small dihedral angle between the naphthalene and benzene rings. Its crystal structure is stabilized by weak intramolecular C—H⋯O hydrogen bonds and intermolecular C—H⋯O, C—H⋯π, and π–π interactions.
Compound Description: This compound is a sulfonamide derivative. Its crystal structure reveals a dihedral angle of 29.14(7)° between its two aromatic rings and is characterized by a distorted tetrahedral geometry around the sulfur atom.
Compound Description: This compound is a benzoic acid derivative characterized by X-ray crystallography. The crystal structure exhibits weak π–π interactions between the benzene rings, and the molecules are interconnected by O—H⋯O and O—H⋯(O,O) hydrogen bonds involving water molecules.
Compound Description: This compound is synthesized through a chiral lithium amide base desymmetrization reaction using a ring-fused imide as the starting material.
Compound Description: This compound represents a group of four isomeric racemates designed as verapamil analogs with limited molecular flexibility. These analogs were synthesized to investigate the active conformations of verapamil.
Compound Description: EDMT is a pyrimidine derivative that has been synthesized and characterized using various spectroscopic techniques including UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry.
Compound Description: DQ-2511 is a new antiulcer compound. The paper describes the pharmacological effects of DQ-2511, which include inhibition of gastric ulceration, reduction of gastric acid and pepsin output, and an increase in gastric mucosal blood flow.
Compound Description: Timcodar is a compound under investigation for the treatment of mycobacterial infections, specifically tuberculosis.
Compound Description: This compound showed significant antiulcer activity in a study evaluating a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine.
Compound Description: n-butyl THPM, a pyrimidine derivative, was synthesized and subsequently used to prepare nanoparticles via a water/oil microemulsion method.
Compound Description: This compound is a dihydroisoquinoline derivative synthesized from eugenol methyl ether through a multistep process, including a Ritter reaction and cyclization. It holds potential as a hybrid drug with possible antitumor, antimalarial, and antiviral properties.
Compound Description: This benzazepine derivative was synthesized through an intramolecular condensation reaction and characterized by X-ray diffraction, revealing a half-chair conformation of its seven-membered ring.
8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisochinoline
Compound Description: This tetrahydroisoquinoline derivative was synthesized as a potential pharmacophore. The synthetic strategy highlights the use of selective demethylation and phosphorylation for achieving desired substitutions on the aromatic ring.
Compound Description: FK664, a pyrimidinone derivative, has been structurally characterized by X-ray crystallography, revealing a planar heterocyclic ring and the angles between the benzene rings and the heterocycle.
Compound Description: This compound, characterized by X-ray crystallography, is a potential precursor for sustained nitric oxide (NO) release agents. Its structure reveals a specific conformation and intermolecular interactions that contribute to its NO-releasing capabilities.
N-(3,4-Dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide (6a) and N-2-(3,4-dimethoxyphenyl)ethyl-1-phenyl-2-(phenylsulfinyl)-ethylformamide (6b)
Compound Description: These two compounds were used in a study to synthesize tetrahydroisoquinoline and benzazepine derivatives via a Pummerer-type cyclization reaction. The study found that adding boron trifluoride diethyl etherate significantly enhanced the cyclization process.
Compound Description: This compound is a benzothiazepine derivative with potent vasoconstrictive activity. Its mechanism of action involves H1-histamine receptor agonism and calcium entry blockade.
Compound Description: This benzazepinone derivative was synthesized by oxidizing an isoquinoline enamide precursor with lead tetraacetate. This method offers a convenient route to accessing tetrahydro-3-benzazepin-2-ones.
Compound Description: This compound is a chromenone-fused pyrrolizine, designed as an analog of the lamellarin alkaloids. It features a pyrrolidine ring replacing the isoquinoline system found in lamellarins, specifically mimicking the structure of lamellarin G trimethyl ether.
Compound Description: 2NDEP is a weak partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Molecular docking studies suggest that it binds to the allosteric activation (AA) site of the receptor.
Tariquidar (TQR)
Compound Description: Tariquidar (TQR) is a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter belonging to the ATP-binding cassette (ABC) transporter family. It exhibits high affinity for P-gp but is also a substrate for another ABC transporter, breast cancer resistance protein (BCRP).
Compound Description: gx-50, extracted from Sichuan pepper (Zanthoxylum Bungeanum), is a potential drug candidate for Alzheimer's disease (AD). Studies indicate its ability to improve cognitive functions, reduce amyloid-β (Aβ) oligomer accumulation, disassemble Aβ oligomers, inhibit Aβ-induced neuronal apoptosis, and reduce neuronal calcium toxicity.
Compound Description: These compounds represent two series of derivatives incorporating various heterocyclic and substituted phenyl groups. They were synthesized and characterized for their potential biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.